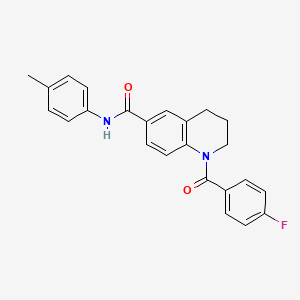
1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FTTC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound falls under the category of tetrahydroquinolines, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, studies have shown that 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate certain signaling pathways that are involved in the development of cancer.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in the growth and proliferation of cancer cells. 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the development of cancer. Additionally, 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential therapeutic applications in the field of cancer research. Additionally, 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. However, there are also limitations to using 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Direcciones Futuras
There are several future directions that can be explored in the study of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to further investigate its potential therapeutic applications in the field of cancer research. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Another direction is to explore the potential use of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Métodos De Síntesis
1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step reaction process, starting with the condensation of p-toluidine and 4-fluorobenzoyl chloride. The resulting product is then subjected to a cyclization reaction with dimethylformamide and acetic anhydride to form the tetrahydroquinoline ring. The final step involves the amidation of the tetrahydroquinoline ring with 6-carboxamide, resulting in the formation of 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the field of cancer research. Studies have shown that 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has anti-cancer properties, which can be attributed to its ability to inhibit the growth of cancer cells. 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-fluorobenzoyl)-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-4-11-21(12-5-16)26-23(28)19-8-13-22-18(15-19)3-2-14-27(22)24(29)17-6-9-20(25)10-7-17/h4-13,15H,2-3,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTYAXFXSIDGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

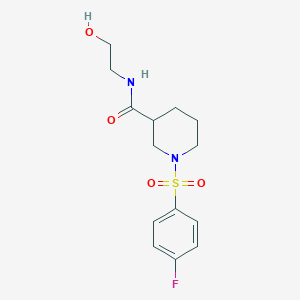
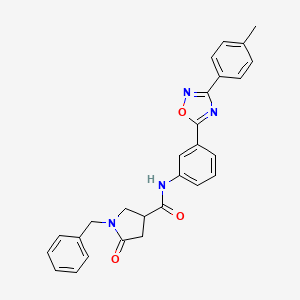
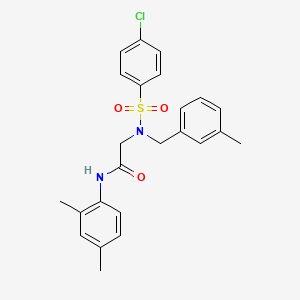
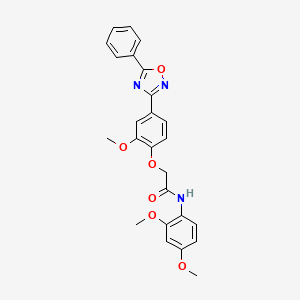


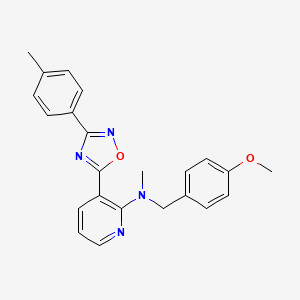
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)
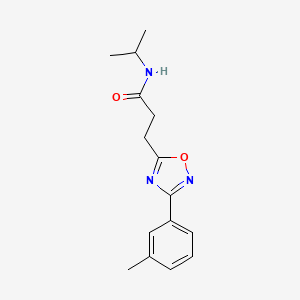


![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)